Cas no 2137653-59-7 (1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-)

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-, is a fluorinated pyrazole derivative featuring both an acetic acid moiety and a formyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 4-fluorophenyl group enhances its potential for bioactivity, while the formyl and carboxylic acid functionalities offer reactive sites for further derivatization. Its structural features make it valuable for constructing heterocyclic frameworks or as a precursor for targeted modifications. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications.
1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- structure
2137653-59-7 structure
商品名:1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-
CAS番号:2137653-59-7
MF:C12H9FN2O3
メガワット:248.209866285324
CID:5269153

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-
    • インチ: 1S/C12H9FN2O3/c13-10-3-1-8(2-4-10)12-9(7-16)5-15(14-12)6-11(17)18/h1-5,7H,6H2,(H,17,18)
    • InChIKey: YBULMTAPHPAHCM-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(O)=O)C=C(C=O)C(C2=CC=C(F)C=C2)=N1

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361224-2.5g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
2.5g
$1428.0 2023-03-07
Enamine
EN300-361224-0.1g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
0.1g
$640.0 2023-03-07
Enamine
EN300-361224-0.05g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
0.05g
$612.0 2023-03-07
Enamine
EN300-361224-0.5g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
0.5g
$699.0 2023-03-07
Enamine
EN300-361224-5.0g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
5.0g
$2110.0 2023-03-07
Enamine
EN300-361224-1.0g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
1g
$0.0 2023-06-07
Enamine
EN300-361224-0.25g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
0.25g
$670.0 2023-03-07
Enamine
EN300-361224-10.0g
2-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]acetic acid
2137653-59-7
10.0g
$3131.0 2023-03-07

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- 関連文献

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-に関する追加情報

Introduction to 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- (CAS No. 2137653-59-7) and Its Emerging Applications in Chemical Biology

1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-, identified by the CAS number 2137653-59-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and versatility in medicinal chemistry. The presence of both a formyl group and a fluorophenyl substituent in its structure endows it with unique chemical and pharmacological properties, making it a promising candidate for further exploration in therapeutic development.

The fluorophenyl moiety, specifically the 4-fluorophenyl group, plays a crucial role in modulating the electronic and steric properties of the molecule. Fluorine atoms are well-known for their ability to influence metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In this context, the 4-fluorophenyl substituent in 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- likely contributes to enhanced binding interactions with biological targets, thereby improving its potential as an active pharmaceutical ingredient (API).

The formyl group at the 4-position of the pyrazole ring introduces a reactive site that can be exploited for further chemical modifications. This functionality allows for facile derivatization through condensation reactions, enabling the synthesis of more complex molecules with tailored biological activities. Such modifications are particularly valuable in the development of inhibitors or agonists targeting specific enzymes or receptors involved in various diseases.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- and biological targets. These studies suggest that the compound exhibits promising binding affinity to enzymes such as kinases and cyclin-dependent kinases (CDKs), which are implicated in cancer progression and other pathological conditions. The combination of the fluorophenyl and formyl groups appears to optimize the molecule's ability to interact with these targets, potentially leading to the development of novel therapeutic agents.

In addition to its potential as an API, 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- has shown promise as a scaffold for developing bioactive molecules with applications beyond traditional pharmaceuticals. For instance, its structural features make it suitable for use as an intermediate in the synthesis of agrochemicals or specialty chemicals. The pyrazole core is widely recognized for its role in crop protection agents, where it often contributes to herbicidal or insecticidal activities.

The chemical synthesis of 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- involves multi-step reactions that highlight the compound's synthetic utility. The introduction of the formyl group followed by functionalization at the fluorophenyl position demonstrates the versatility of this scaffold in accommodating diverse chemical transformations. Such synthetic strategies are critical for optimizing yield and purity, which are essential factors in industrial-scale production.

From a regulatory perspective, compounds like 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- must undergo rigorous testing to ensure safety and efficacy before they can be approved for therapeutic use. Current research efforts are focused on evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are essential for determining whether the compound can be safely administered to humans and for identifying any potential side effects.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- by enabling rapid testing against large libraries of biological targets. This approach has led to the identification of novel lead compounds with high binding affinity and selectivity. Furthermore, advances in crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular interactions between this compound and its biological targets.

The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been particularly useful in predicting how 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl- interacts with enzymes and receptors at an atomic level. These simulations help guide experimental design by identifying key residues involved in binding and by suggesting modifications that could enhance potency or selectivity.

Future research directions may explore derivatization strategies aimed at improving the pharmacological properties of 1H-Pyrazole-1-acetic acid, 3-(4-fluorophenyl)-4-formyl-. For example, replacing or modifying the fluorophenyl group could lead to compounds with enhanced solubility or reduced metabolic clearance. Similarly, exploring alternative substituents at the formyl position might uncover new mechanisms of action or expand therapeutic applications.

The growing interest in fluorinated compounds stems from their ability to modulate bioactivity through subtle changes in electronic distribution. The presence of fluorine atoms can alter hydrogen bonding patterns, lipophilicity, and metabolic stability—key factors that influence drug efficacy. In this context, 1H-Pyrazole-1-acetic acid, featuring both a formyl group and a fluorinated aromatic ring, represents an exciting opportunity for medicinal chemists to develop innovative therapeutics.

In conclusion, 1H-Pyrazole-1-acetic acid, CAS No.2137653-59-7, is a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique combination of functional groups—specificallythe formyl groupandthefluorophenylandother researchers continues to uncover new applicationsforthispromisingmolecule.

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